
2-Butanone, 4-(benzoyloxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(benzoyloxy)- typically involves the esterification of 4-hydroxy-2-butanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-Hydroxy-2-butanone+Benzoyl chloride→2-Butanone, 4-(benzoyloxy)-+HCl
Industrial Production Methods
On an industrial scale, the production of 2-Butanone, 4-(benzoyloxy)- can be achieved through similar esterification processes, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-(benzoyloxy)butanoic acid.
Reduction: Formation of 4-(benzoyloxy)-2-butanol.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
Scientific Research Applications
Overview
2-Butanone, 4-(benzoyloxy)- is a versatile organic compound with significant applications across various scientific fields, particularly in chemistry, biology, and industry. This compound is notable for its unique structure, which includes both a ketone and an ester functional group, allowing it to participate in a variety of chemical reactions and applications.
Reaction Scheme:
Chemistry
-
Intermediate in Organic Synthesis :
- Used as a building block for synthesizing more complex organic molecules.
- Acts as a precursor for various heterocyclic compounds.
-
Reagent in Chemical Reactions :
- Participates in oxidation and reduction reactions.
- Can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
-
Chemical Transformations :
- Oxidation can yield carboxylic acids.
- Reduction can convert the ketone group to an alcohol.
Biology
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Biological Activity :
- Investigated for potential interactions with biomolecules.
- Studies suggest possible therapeutic properties, making it relevant in drug development.
-
Synthesis of Bioactive Molecules :
- Serves as a precursor for compounds that may act as enzyme inhibitors or receptor modulators.
Industry
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Production of Specialty Chemicals :
- Utilized in the manufacturing of fragrances and flavoring agents due to its pleasant odor profile.
- Important in the production of fine chemicals and materials.
-
Pharmaceutical Applications :
- Potential use as an intermediate in pharmaceutical synthesis, particularly for drugs that require specific functional groups.
Case Study 1: Organic Synthesis
A study published in Tetrahedron Letters highlighted the use of 2-Butanone, 4-(benzoyloxy)- as an intermediate in synthesizing complex organic molecules, demonstrating its utility in developing new pharmaceuticals through multi-step synthetic pathways.
Research published in Journal of Medicinal Chemistry investigated the biological activity of derivatives of 2-Butanone, 4-(benzoyloxy)-, revealing its potential as a lead compound for developing new therapeutic agents targeting specific enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(benzoyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simpler ketone with similar solvent properties.
4-Hydroxy-2-butanone: A precursor in the synthesis of 2-Butanone, 4-(benzoyloxy)-.
Benzoyl Chloride: Used in the esterification process to produce 2-Butanone, 4-(benzoyloxy)-.
Uniqueness
2-Butanone, 4-(benzoyloxy)- is unique due to the presence of both a ketone and an ester functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Biological Activity
2-Butanone, 4-(benzoyloxy)-, also known as benzoyloxy-2-butanone, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
Chemical Structure and Properties
2-Butanone, 4-(benzoyloxy)- is characterized by the presence of a butanone moiety with a benzoyloxy substituent. Its structural formula can be represented as follows:
This compound exhibits both hydrophilic and lipophilic characteristics due to the combination of the polar carbonyl group and the non-polar benzene ring.
Antimicrobial Properties
Research has indicated that 2-butanone derivatives exhibit notable antimicrobial activity. A study comparing a formulation containing 2-butanone peroxide with other antiseptic products found that it significantly reduced the bacterial load of Escherichia coli in vitro. The formulation achieved reductions of approximately 99.99%, comparable to traditional alcohol-based hand sanitizers .
Table 1: Antimicrobial Efficacy of 2-Butanone Peroxide Formulation
Product | Active Components | Reduction (%) |
---|---|---|
Control (Isopropanol) | 60% Isopropanol | 99.99 |
Product A | Bisbiguanide hydrochloride (0.2%), Ethanol (49.9%) | ~500 cfu/mL |
Product B | Chlorhexidine digluconate (0.6%), Ethanol (70%) | Similar to control |
Product D | Mecetronium ethylsulphate, Ethanol (70%) | Similar to control |
2-Butanone Peroxide | 35% Alcohol solution | 99.99 |
Cytotoxicity and Antiproliferative Effects
Another study examined the cytotoxic effects of various butanone derivatives on cancer cell lines. The results indicated that certain structural modifications could enhance antiproliferative activity against specific cancer types. The mechanism appears to involve the induction of apoptosis in malignant cells, suggesting potential therapeutic applications in oncology .
The biological activity of 2-butanone, 4-(benzoyloxy)- is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation. The compound may exert its effects through:
- Inhibition of Enzymatic Activity: By mimicking natural substrates, it can interfere with enzyme functions critical for microbial survival.
- Induction of Apoptosis: In cancer cells, it may activate pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a hand rub formulation containing 2-butanone peroxide against transient E. coli flora in hospital settings. Results showed that the formulation was highly effective in reducing bacterial counts, offering an alternative to conventional antiseptics .
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines demonstrated that derivatives of 2-butanone could inhibit cell growth significantly. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further investigation into its use as a chemotherapeutic agent.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Butanone, 4-(benzoyloxy)-, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves benzoylation of 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) using benzoyl chloride in the presence of a base catalyst (e.g., pyridine or triethylamine). Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-acylation. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product . Comparative studies of alternative routes, such as Friedel-Crafts acylation, are limited but may require acidic conditions and rigorous moisture control .
Q. Which spectroscopic techniques are most effective for characterizing 2-Butanone, 4-(benzoyloxy)-?
- Methodological Answer :
- NMR : H and C NMR can confirm the benzoyloxy group (δ ~7.4–8.1 ppm for aromatic protons) and the ketone moiety (δ ~2.1–2.5 ppm for methyl groups adjacent to the carbonyl). The 4-substituted phenyl ring exhibits distinct splitting patterns .
- IR : Strong absorbance at ~1720 cm (C=O stretch of the benzoyl ester) and ~1680 cm (ketone C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., calculated : 192.0786) and fragmentation patterns, such as loss of the benzoyl group (-105 amu) .
Q. What are the recommended safety protocols for handling 2-Butanone, 4-(benzoyloxy)- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
- Storage : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the ester group. Ensure compatibility with glass or PTFE-lined containers .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup due to potential solubility issues .
Advanced Questions
Q. How can reaction yields be optimized for the benzoylation of 4-(4-hydroxyphenyl)-2-butanone?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or DMAP to enhance acylation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; non-polar solvents (e.g., toluene) favor slower, controlled reactions.
- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, stoichiometry, and catalyst loading. For example, higher benzoyl chloride ratios (1.2–1.5 eq) improve conversion but require quenching excess reagent .
Q. What factors influence the hydrolytic stability of 2-Butanone, 4-(benzoyloxy)- under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC or LC-MS.
- Mechanistic Insights : Acidic conditions protonate the ester carbonyl, accelerating hydrolysis. Basic conditions promote nucleophilic attack by hydroxide ions. Stabilizers like antioxidants (e.g., BHT) may mitigate radical-mediated degradation .
Q. How can computational modeling aid in predicting the reactivity of 2-Butanone, 4-(benzoyloxy)-?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group may act as a Lewis base in coordination reactions.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with reaction rates using Hammett plots. Validate models with experimental kinetic data .
Q. Notes on Data Contradictions
- Safety Classification : reports no significant hazards, while and emphasize skin/eye irritation risks. Researchers should adhere to the precautionary principle and consult updated SDS .
- Synthetic Routes : Discrepancies exist in optimal solvent systems (polar vs. non-polar); iterative testing is advised to align with specific experimental goals .
Properties
IUPAC Name |
3-oxobutyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYDUBYQRWSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447639 | |
Record name | 2-Butanone, 4-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29342-27-6 | |
Record name | 2-Butanone, 4-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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